molecular formula C7H11N3 B1589320 N3-ethylpyridine-3,4-diamine CAS No. 61719-62-8

N3-ethylpyridine-3,4-diamine

Cat. No. B1589320
CAS RN: 61719-62-8
M. Wt: 137.18 g/mol
InChI Key: RUFZKKRVKYJHJM-UHFFFAOYSA-N
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Description

N3-ethylpyridine-3,4-diamine, also known as EPDA, is a derivative of pyridine. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .


Molecular Structure Analysis

The molecular structure of N3-ethylpyridine-3,4-diamine consists of a pyridine ring with an ethyl group and two amine groups attached .


Physical And Chemical Properties Analysis

N3-ethylpyridine-3,4-diamine has a molecular weight of 137.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“N3-ethylpyridine-3,4-diamine” can be utilized in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The ability to substitute at different positions on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.

Biomedical Applications

The synthesized heterocyclic compounds from “N3-ethylpyridine-3,4-diamine” have a range of biomedical applications . They can be designed to interact with biological targets, potentially leading to new treatments for various diseases. The structural diversity achievable through different substituents can lead to compounds with unique pharmacological properties.

Potassium Channel Blockade

Compounds derived from “N3-ethylpyridine-3,4-diamine” may act as potassium channel blockers . This action can prolong the duration of action potentials in nerve terminals, leading to increased calcium channel opening and enhanced release of neurotransmitters like acetylcholine. This mechanism is crucial for conditions where neurotransmission is impaired.

Enhancement of Acetylcholine Release

By blocking potassium channels, derivatives of “N3-ethylpyridine-3,4-diamine” can increase the availability of acetylcholine at the motor end plate . This effect can be beneficial in treating neuromuscular disorders where muscle contraction is compromised due to insufficient neurotransmitter release.

Safety And Hazards

The safety data sheet for N3-ethylpyridine-3,4-diamine indicates that it is classified as having acute toxicity when ingested orally .

properties

IUPAC Name

3-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZKKRVKYJHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468379
Record name N3-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-ethylpyridine-3,4-diamine

CAS RN

61719-62-8
Record name N3-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-ethylamino-4-nitro-pyridine 1-oxide (1.5 g, 8.19 mmol), in methanol (30 mL) is hydrogenated over 10% Pd—C (1.5 g) at 50-60 psi for 48 h. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under vacuum to afford N3-Ethyl-pyridine-3,4-diamine as an white solid. 1H NMR (300 MHz, CDCl3): δ 7.59 (s, 1H), 7.57 (d, J=2.4 Hz, 1H), 6.56 (d, J=5.4 Hz, 1H), 3.20 (t, J=7.2 Hz, 2H), 1.29 (t, J=7.2 Hz, 3H), m/z 138 [M+1]
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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